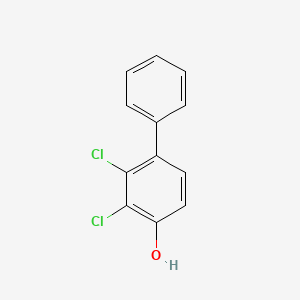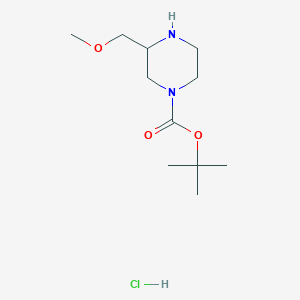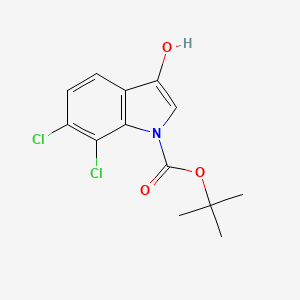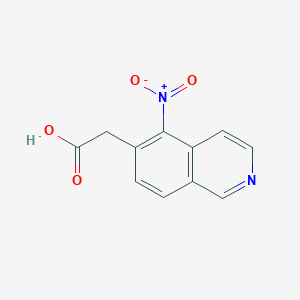
2,3-Dichlorobiphenyl-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichlorobiphenyl-4-ol is a polychlorinated biphenyl (PCB) derivative. Polychlorinated biphenyls are a group of synthetic organic chemicals that contain 209 individual chlorinated biphenyl compounds (known as congeners). These compounds have been used in various industrial applications due to their chemical stability and insulating properties. their persistence in the environment and potential health impacts have raised significant concerns.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of chlorobiphenyls, including 2,3-Dichlorobiphenyl-4-ol, can be achieved through various methods. One common approach involves the homolytic decarboxylation of aromatic carboxylic acids, which generates aryl radicals that react to form chlorobiphenyls . Another method includes the use of phenylating agents such as iodoso-benzene dibenzoate, lead tetrabenzoate, and silver iodide (bromide) dibenzoate .
Industrial Production Methods: Industrial production of polychlorinated biphenyls typically involves the chlorination of biphenyl in the presence of a catalyst. This process can be controlled to produce specific congeners by adjusting the reaction conditions, such as temperature and chlorine concentration .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dichlorobiphenyl-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can remove chlorine atoms, resulting in less chlorinated biphenyls.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroxylated biphenyls, while reduction can yield less chlorinated biphenyls .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying the behavior of polychlorinated biphenyls in chemical reactions.
Wirkmechanismus
The mechanism by which 2,3-Dichlorobiphenyl-4-ol exerts its effects involves several molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
2,3-Dichlorobiphenyl-4-ol can be compared with other polychlorinated biphenyls and their hydroxylated derivatives:
Eigenschaften
CAS-Nummer |
78509-26-9 |
|---|---|
Molekularformel |
C12H8Cl2O |
Molekulargewicht |
239.09 g/mol |
IUPAC-Name |
2,3-dichloro-4-phenylphenol |
InChI |
InChI=1S/C12H8Cl2O/c13-11-9(6-7-10(15)12(11)14)8-4-2-1-3-5-8/h1-7,15H |
InChI-Schlüssel |
JCZRADIWFINIBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Benzyl-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B12281749.png)


![3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12281762.png)
![[Chloro(R)-C3-TunePhos)(p-cymene)ruthenium(II)] chloride](/img/structure/B12281772.png)


![[1-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-3-hydroxypropan-2-yl] acetate](/img/structure/B12281785.png)

![Ethyl (3S,4S)-1-Benzyl-4-[(S)-4-benzyl-2-oxooxazolidine-3-carbonyl]pyrrolidine-3-carboxylate](/img/structure/B12281811.png)

